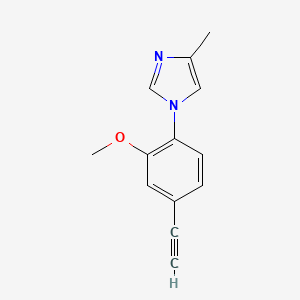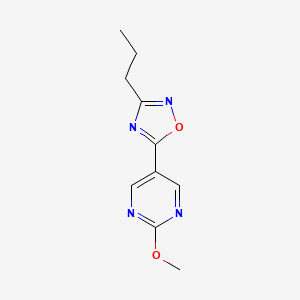
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole
Overview
Description
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, also known as EMI, is a chemical compound that has been studied for its potential applications in biomedical research and other laboratory experiments. EMI is a derivative of imidazole, an organic compound found in many organisms, and is composed of a five-member ring structure with two nitrogen atoms and three carbon atoms. EMI has been used in a variety of applications, including as a fluorescent probe for imaging and as an inhibitor of enzymes.
Scientific Research Applications
Synthesis and Characterization
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, like its related compounds, undergoes various synthesis methods for characterization and further applications. For instance, synthesis and spectral characterization studies of related imidazole derivatives have been conducted to understand their structure and properties, using techniques such as NMR and FT-IR spectral analysis (Ramanathan, 2017).
Biological Studies
Imidazole derivatives, including 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, have been noted for their biological significance. They possess pharmacological importance due to their presence in compounds with antimicrobial and anticancer activities. This highlights the potential use of these compounds in the development of new drugs and treatments (Ramanathan, 2017).
Optical Properties
The optical properties of similar imidazole derivatives have been studied both experimentally and theoretically. These studies include fluorescence enhancement in the presence of transition metal ions and quantum chemical calculations. This research indicates potential applications in fields like chemosensors and nonlinear optics (Jayabharathi et al., 2012).
Physical Properties
The physical properties of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole and its derivatives, such as vapor pressures and enthalpies of vaporization, have been measured and analyzed. This data is valuable for practical applications requiring precise physical property knowledge, including industrial processing and formulation (Emel’yanenko et al., 2017).
Photochromism and Catalytic Activity
Certain imidazole derivatives exhibit photochromism, changing color upon light exposure, which can be utilized in the development of photoresponsive materials. Additionally, their use in catalysis, such as in hydrogen production from formic acid, demonstrates their potential in sustainable energy solutions (Bai et al., 2010; Patra et al., 2021)(Patra et al., 2021).
properties
IUPAC Name |
1-(4-ethynyl-2-methoxyphenyl)-4-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-4-11-5-6-12(13(7-11)16-3)15-8-10(2)14-9-15/h1,5-9H,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCDRDHCECSGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2633991.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2633992.png)
![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2633993.png)
![5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2633996.png)
![2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B2633997.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide](/img/structure/B2634002.png)
![Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate](/img/structure/B2634003.png)
![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2634004.png)

![1-[3-Chloro-5-(trifluoromethyl)benzoyl]-4-methylpiperazine-2-carbonitrile](/img/structure/B2634009.png)
![N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2634010.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide](/img/structure/B2634011.png)
![Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2634013.png)